3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide
Description
3-(7H-Purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound featuring a purine core linked to a thiazole moiety via a propanamide bridge. Its structure combines nucleotide-like properties (via the purine group) with heterocyclic versatility (thiazole), making it a candidate for targeting enzymes or receptors involved in nucleotide metabolism or signaling pathways.
Properties
Molecular Formula |
C11H11N7OS |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11N7OS/c19-7(18-11-13-3-4-20-11)1-2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,13,18,19)(H2,12,14,15,16,17) |
InChI Key |
QUPZHHLMRVOACF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Purine Derivative: The purine ring is synthesized through a series of reactions involving starting materials such as formamide and cyanamide.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones.
Coupling Reaction: The purine derivative is then coupled with the thiazole derivative through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Functional Groups | Primary Target/Activity |
|---|---|---|---|
| Target Compound | Purine-thiazole-propanamide | Purine-6-amino, thiazole-2-yl | Hypothetical enzyme inhibition |
| Thiazole-oxadiazole (8a–h) | Thiazole-oxadiazole-sulfur linker | Oxadiazole, sulfur | Alkaline phosphatase inhibition |
| Purine-quinazolinone (131) | Purine-quinazolinone | Purine-6-amino, propargyl ether | Kinase/receptor modulation |
Pharmacokinetic and Physicochemical Properties
- Solubility : Thiazole-oxadiazole analogs exhibit moderate aqueous solubility (logP ~2.5–3.5), while the purine-thiazole-propanamide’s logP is predicted to be higher (~3.8) due to the hydrophobic purine core.
- Metabolic Stability: Quinazolinone-purinyl hybrids (e.g., 131) show metabolic susceptibility at the propargyl ether group, whereas the propanamide linker in the target compound may undergo slower hydrolysis .
Biological Activity
The compound 3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide is a nitrogenous substituted purine derivative that has garnered significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a purine base linked to a thiazole ring, providing unique chemical properties that influence its biological activity. The IUPAC name for this compound is N-(5-methyl-1,3-thiazol-2-yl)-3-(7H-purin-6-ylamino)propanamide .
Target Enzymes
The primary targets of this compound are DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and repair. By inhibiting these enzymes, the compound disrupts DNA supercoiling, leading to cell death in bacteria.
Mode of Action
The interaction occurs through binding to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This results in the accumulation of double-strand breaks, which are lethal to bacterial cells.
Antimicrobial Activity
Research indicates that compounds similar to 3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide exhibit significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
In vitro studies have shown that related compounds exhibit cytotoxic effects on human cancer cell lines. For example, compounds with similar structures demonstrated varying degrees of cytotoxicity against cell lines such as SK-OV-3 and HT-29, highlighting their potential as anticancer agents .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several purine derivatives against common pathogens. The compound showed comparable efficacy to standard antibiotics like ampicillin, with notable zones of inhibition across tested strains .
- Cytotoxicity Assessment : In another study, derivatives were tested for cytotoxic effects using the SRB assay against non-cancer MDCK cells. Results indicated a promising profile for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
